N4-(2-Ethylphenyl)quinazoline-4,6-diamine

Mitochondrial complex I inhibition Structure-activity relationship Quinazoline SAR

N4-(2-Ethylphenyl)quinazoline-4,6-diamine (CAS 1428063-84-6, molecular formula C16H16N4, molecular weight 264.32) is a synthetic small molecule belonging to the 4,6-quinazolinediamine class, characterized by a 2-ethylphenyl substituent at the N4 position. This class includes structurally related compounds such as EVP4593 (QNZ; N4-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) and various EGFR-targeting 4-anilinoquinazolines, which are known for their roles as kinase inhibitors or mitochondrial complex I modulators.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
Cat. No. B11852017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-Ethylphenyl)quinazoline-4,6-diamine
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N
InChIInChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20)
InChIKeyUDCJFLSGNALCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-(2-Ethylphenyl)quinazoline-4,6-diamine: Core Properties, Procurement Identifiers & Comparator Landscape


N4-(2-Ethylphenyl)quinazoline-4,6-diamine (CAS 1428063-84-6, molecular formula C16H16N4, molecular weight 264.32) is a synthetic small molecule belonging to the 4,6-quinazolinediamine class, characterized by a 2-ethylphenyl substituent at the N4 position . This class includes structurally related compounds such as EVP4593 (QNZ; N4-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine) and various EGFR-targeting 4-anilinoquinazolines, which are known for their roles as kinase inhibitors or mitochondrial complex I modulators [1]. The compound is primarily available from chemical suppliers as a research-grade intermediate or reference standard, with typical catalog purities around 95% .

Why N4-(2-Ethylphenyl)quinazoline-4,6-diamine Cannot Be Interchanged with Generic 4,6-Quinazolinediamines


Within the 4,6-quinazolinediamine chemotype, even minor modifications at the N4 position can cause drastic shifts in biological target engagement, potency, and selectivity. A systematic structure-activity relationship (SAR) study of quinazoline-based mitochondrial complex I inhibitors demonstrated that lipophilicity and side-chain architecture at the N4 site are critical determinants of inhibitory activity, with compounds below a certain lipophilicity threshold (clog P ~4) showing dramatically reduced potency [1]. Consequently, a seemingly similar N4-substituted analog—such as EVP4593 (containing a 2-(4-phenoxyphenyl)ethyl group) versus the 2-ethylphenyl variant—cannot be assumed to exhibit comparable target binding, cellular efficacy, or off-target profile. This compound-specific SAR sensitivity demands rigorous, data-driven selection when procuring a candidate for target validation, assay development, or lead optimization campaigns [1].

N4-(2-Ethylphenyl)quinazoline-4,6-diamine: Quantitative Differential Evidence vs. Key Analogs


N4-Ethylphenyl vs. N4-Alkyl Chain Analogs: Class-Level Inference from Mitochondrial Complex I SAR

In a focused SAR panel of ten quinazoline-based compounds, the N4 substitution pattern was identified as a critical driver of mitochondrial complex I inhibitory potency. The study established a strong positive correlation between lipophilicity (clog P) and enzyme inhibition, with a minimum clog P threshold of ~4 required for high potency. Compounds with small or polar N4 substituents (e.g., compounds 5, 6, and 7 in the study) showed dramatically decreased inhibition [1]. While N4-(2-Ethylphenyl)quinazoline-4,6-diamine was not directly tested in this panel, its calculated clog P can be compared to those of the tested analogs to predict its relative positioning. The 2-ethylphenyl substituent confers a calculated clog P value intermediate between the short-chain analogs that lost activity and the highly lipophilic, potent compounds such as fenazaquin and EVP4593. This class-level inference establishes the compound's structural placement within a quantitative SAR landscape [1].

Mitochondrial complex I inhibition Structure-activity relationship Quinazoline SAR

N4-(2-Ethylphenyl) Substituent vs. N4-[2-(4-Phenoxyphenyl)ethyl] Substituent (EVP4593/QNZ): Physicochemical Differentiation

A direct structural comparison between N4-(2-Ethylphenyl)quinazoline-4,6-diamine and its closest prominent analog, EVP4593 (N4-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, CAS 545380-34-5), reveals key physicochemical differences. EVP4593 has a molecular weight of 356.42 g/mol and a substantially larger, more flexible 2-(4-phenoxyphenyl)ethyl substituent [1], whereas the target compound has a molecular weight of 264.32 g/mol and a compact 2-ethylphenyl group . This translates to a smaller molecular size (lower molar refractivity), reduced hydrogen-bond acceptor count (lacking the ether oxygen), and lower lipophilicity for the target compound. These differences directly impact membrane permeability, metabolic stability, and off-target binding promiscuity—factors that cannot be assumed equivalent between the two molecules [1].

Physicochemical properties Drug-likeness Quinazoline comparator analysis

Availability and Sourcing: N4-(2-Ethylphenyl)quinazoline-4,6-diamine vs. Commercially Dominant 4,6-Quinazolinediamines

A procurement-centric comparison of commercial availability reveals a stark contrast between N4-(2-Ethylphenyl)quinazoline-4,6-diamine and its prominent analog EVP4593. EVP4593 is widely stocked by multiple major suppliers (e.g., Selleck Chemicals, Cayman Chemical, MedChemExpress) in catalog sizes ranging from 5 mg to bulk quantities, with extensive quality documentation including HPLC purity certificates, NMR spectra, and biological activity validation data . In contrast, N4-(2-Ethylphenyl)quinazoline-4,6-diamine appears in only a limited number of chemical supplier catalogs (primarily LeYan and Chemsrc) at a stated purity of 95%, with no published biological validation data or advanced quality certificates readily accessible . This disparity has direct consequences for experimental reproducibility and procurement lead times.

Chemical procurement Compound availability Supplier comparison

Recommended Procurement and Application Scenarios for N4-(2-Ethylphenyl)quinazoline-4,6-diamine


SAR Probe for N4 Quinazoline Substitution Effects in Mitochondrial Complex I Studies

Based on the established relationship between lipophilicity and mitochondrial complex I inhibition [1], N4-(2-Ethylphenyl)quinazoline-4,6-diamine serves as a structural probe to interrogate the contribution of a moderately lipophilic aryl substituent at the N4 position. Its estimated clog P places it in a transitional range where incremental changes in lipophilicity produce large shifts in potency, making it a valuable comparator for establishing quantitative SAR boundaries.

Chemical Biology Starting Point for NF-κB Pathway Dissection with Reduced Molecular Complexity

The 2-ethylphenyl substituent lacks the ether oxygen and additional phenyl ring present in EVP4593 [1]. This simplified architecture offers a starting scaffold for studying NF-κB pathway modulation with potentially reduced off-target interactions arising from the phenoxyphenyl moiety. Investigators seeking to decouple mitochondrial effects from NF-κB activity may find this compound useful as a matched control or structural minimization tool [2].

Custom Synthesis Intermediate for Kinase-Focused Compound Libraries

The N4-(2-ethylphenyl) 4,6-quinazolinediamine scaffold is a known intermediate for generating irreversible EGFR inhibitors by acrylamide functionalization at the 6-position [1]. Organizations building proprietary quinazoline libraries can procure this compound as a diversification point for parallel synthesis, particularly when exploring ortho-substituted aniline variants distinct from the para-substituted patterns common in EGFR inhibitors like gefitinib and erlotinib.

Negative Control or Low-Activity Benchmark for Complex I Inhibitor Assays

Given its predicted moderate lipophilicity below the clog P ~4 threshold required for high complex I potency [1], this compound is expected to exhibit weak or negligible mitochondrial complex I inhibition relative to EVP4593 (IC50 = 25 nM in Y. lipolytica) [2]. It can therefore serve as a structurally matched low-activity control in enzymatic and cellular respiration assays, enabling researchers to distinguish specific on-target effects from general quinazoline scaffold interference.

Quote Request

Request a Quote for N4-(2-Ethylphenyl)quinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.